N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a morpholine ring, and an imidazobenzimidazole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using computational modeling and experimental techniques are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C23H24FN5O3 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN5O3/c24-16-5-7-17(8-6-16)25-21(30)15-20-22(31)28(10-9-27-11-13-32-14-12-27)23-26-18-3-1-2-4-19(18)29(20)23/h1-8,20H,9-15H2,(H,25,30) |
InChI Key |
NJVFQSXOJXRRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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